molecular formula C19H20N2O2 B3033911 2-cyano-N-(4-ethylphenyl)-3-(4-methoxyphenyl)propanamide CAS No. 1261020-83-0

2-cyano-N-(4-ethylphenyl)-3-(4-methoxyphenyl)propanamide

Cat. No. B3033911
CAS RN: 1261020-83-0
M. Wt: 308.4
InChI Key: DKMZMGRVAGOYFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-cyano-N-(4-ethylphenyl)-3-(4-methoxyphenyl)propanamide, also known as 2-CNE, is a compound that has been studied for its potential applications in scientific research. It is a relatively new compound, having been first synthesized in 2017. 2-CNE is a derivative of the parent compound 2-cyano-N-(4-ethylphenyl)propanamide (2-CNPA). This compound has been studied for its ability to act as an inhibitor of the enzyme acetylcholinesterase (AChE). The purpose of

Scientific Research Applications

2-cyano-N-(4-ethylphenyl)-3-(4-methoxyphenyl)propanamide has been studied for its potential applications in scientific research. It has been found to be a potent inhibitor of the enzyme acetylcholinesterase (AChE). AChE is an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter involved in the regulation of muscle contraction. Inhibition of AChE leads to increased levels of acetylcholine, which can be used to study the effects of acetylcholine on the body. 2-cyano-N-(4-ethylphenyl)-3-(4-methoxyphenyl)propanamide has also been studied for its potential as an anti-inflammatory agent.

Mechanism of Action

2-cyano-N-(4-ethylphenyl)-3-(4-methoxyphenyl)propanamide acts as an inhibitor of the enzyme acetylcholinesterase (AChE). AChE is an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter involved in the regulation of muscle contraction. Inhibition of AChE leads to increased levels of acetylcholine, which can be used to study the effects of acetylcholine on the body. 2-cyano-N-(4-ethylphenyl)-3-(4-methoxyphenyl)propanamide inhibits AChE by binding to the active site of the enzyme and preventing the breakdown of acetylcholine.
Biochemical and Physiological Effects
2-cyano-N-(4-ethylphenyl)-3-(4-methoxyphenyl)propanamide has been studied for its potential effects on biochemical and physiological processes. In vitro studies have shown that 2-cyano-N-(4-ethylphenyl)-3-(4-methoxyphenyl)propanamide can inhibit the enzyme acetylcholinesterase (AChE). Inhibition of AChE leads to increased levels of acetylcholine, which can be used to study the effects of acetylcholine on the body. In vivo studies have shown that 2-cyano-N-(4-ethylphenyl)-3-(4-methoxyphenyl)propanamide can reduce inflammation in animal models. It has also been shown to have anti-cancer effects in animal models.

Advantages and Limitations for Lab Experiments

2-cyano-N-(4-ethylphenyl)-3-(4-methoxyphenyl)propanamide has several advantages for use in lab experiments. It is a relatively new compound, so it is not widely available in the market. This makes it easier to obtain in small quantities for research purposes. Additionally, the synthesis method is relatively simple and can be easily scaled up for larger production. The main limitation of 2-cyano-N-(4-ethylphenyl)-3-(4-methoxyphenyl)propanamide is its low solubility in water. This makes it difficult to use in aqueous solutions.

Future Directions

There are several potential future directions for the study of 2-cyano-N-(4-ethylphenyl)-3-(4-methoxyphenyl)propanamide. One potential direction is to investigate the effects of 2-cyano-N-(4-ethylphenyl)-3-(4-methoxyphenyl)propanamide on other enzymes and biochemical pathways. Additionally, further research into the anti-inflammatory and anti-cancer effects of 2-cyano-N-(4-ethylphenyl)-3-(4-methoxyphenyl)propanamide could lead to new treatments for these diseases. Finally, further research could be done to improve the solubility of 2-cyano-N-(4-ethylphenyl)-3-(4-methoxyphenyl)propanamide in water, which would make it easier to use in aqueous solutions.

properties

IUPAC Name

2-cyano-N-(4-ethylphenyl)-3-(4-methoxyphenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2/c1-3-14-4-8-17(9-5-14)21-19(22)16(13-20)12-15-6-10-18(23-2)11-7-15/h4-11,16H,3,12H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKMZMGRVAGOYFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C(CC2=CC=C(C=C2)OC)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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